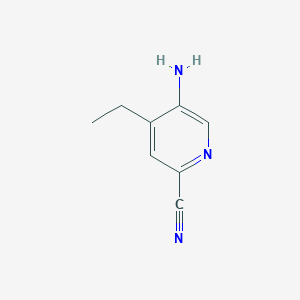
4-Iodo-3-methyl-1-(3-(pyrrolidin-1-yl)propyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-3-methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of an iodine atom at the 4-position, a methyl group at the 3-position, and a pyrrolidinylpropyl group at the 1-position of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with 1-iodopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-iodo-3-methyl-1H-pyrazole is reacted with a suitable boronic acid derivative of the pyrrolidinylpropyl group. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
4-Iodo-3-methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 3-position can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrazoles.
科学研究应用
4-Iodo-3-methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Iodo-3-methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidinylpropyl group can enhance the compound’s binding affinity to certain biological targets, while the iodine atom can participate in halogen bonding interactions, contributing to the overall activity.
相似化合物的比较
Similar Compounds
3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Iodo-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole: Lacks the methyl group at the 3-position, which can affect its chemical properties and interactions.
4-Iodo-3-methyl-1H-pyrazole:
Uniqueness
The presence of both the iodine atom and the pyrrolidinylpropyl group in 4-Iodo-3-methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C11H18IN3 |
|---|---|
分子量 |
319.19 g/mol |
IUPAC 名称 |
4-iodo-3-methyl-1-(3-pyrrolidin-1-ylpropyl)pyrazole |
InChI |
InChI=1S/C11H18IN3/c1-10-11(12)9-15(13-10)8-4-7-14-5-2-3-6-14/h9H,2-8H2,1H3 |
InChI 键 |
JVXFZAFLQAQAFI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1I)CCCN2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


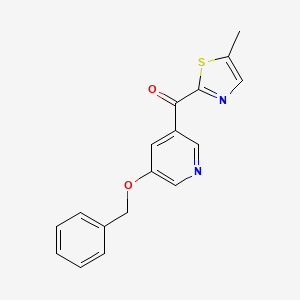
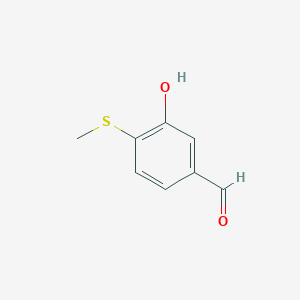
![tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate](/img/structure/B13984804.png)
![2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine](/img/structure/B13984811.png)
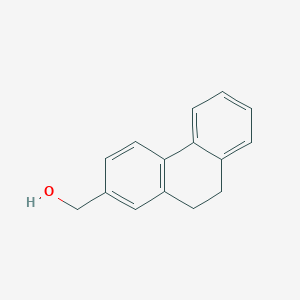
![Azane;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13984822.png)

![1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13984841.png)

![5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13984849.png)
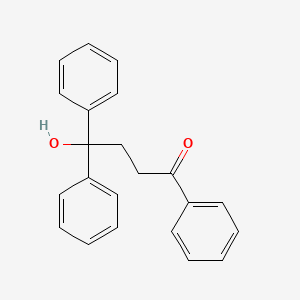

![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)
